Tert-butyl (4-cyano-3-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate is an organic compound with the molecular formula C14H18N2O3 It is a derivative of carbamic acid and contains a tert-butyl group, a cyano group, and a methoxyphenyl group
Preparation Methods
The synthesis of tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-cyano-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is used to study the effects of cyano and methoxy groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may contribute to the pharmacological activity of drug candidates.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group may influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The tert-butyl group provides steric hindrance, which can modulate the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
tert-Butyl N-(4-cyano-3-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate: This compound contains a benzothiophene ring and exhibits different reactivity and applications compared to tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate.
tert-Butyl N-(3-amino-4-methoxyphenyl)carbamate:
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound features a pyridine ring and is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,1-4H3,(H,15,16) |
InChI Key |
SFFPDOVMOOAKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.